molecular formula C10H15NO3S B2506655 N-(3-hydroxypropyl)-4-methylbenzenesulfonamide CAS No. 13379-98-1

N-(3-hydroxypropyl)-4-methylbenzenesulfonamide

Cat. No.: B2506655
CAS No.: 13379-98-1
M. Wt: 229.29
InChI Key: OXBINBPGHTWHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonyl group attached to a 3-hydroxypropylamine moiety. Its molecular formula is C₁₀H₁₅NO₃S (molecular weight: 229.29 g/mol), and it is commercially available with a purity ≥95% . The compound is synthesized via nucleophilic substitution reactions, such as the reaction of N-(3,5-dimethoxyphenyl)-4-methylbenzenesulfonamide with 3-bromopropoxy-trimethylsilane in the presence of potassium carbonate, yielding a pale yellow oil with an 81% efficiency . It serves as a precursor for further chemical modifications, including oxidation and homologation reactions to generate derivatives like ethyl (E)-5-((N-(3,5-dimethoxyphenyl)-4-methylphenyl)sulfonamido)pent-2-enoate .

Properties

IUPAC Name

N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-9-3-5-10(6-4-9)15(13,14)11-7-2-8-12/h3-6,11-12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBINBPGHTWHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The synthesis proceeds via nucleophilic substitution, where the primary amine of 3-amino-1-propanol attacks the electrophilic sulfur center of tosyl chloride. Triethylamine is employed as a base to neutralize HCl byproducts and drive the reaction to completion. Key parameters include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature : 22–25°C (ambient)
  • Reaction Time : 3–6 hours

A representative procedure from Augstein et al. (1965) involves dissolving 3-amino-1-propanol (1.5 equiv.) in anhydrous DCM, followed by dropwise addition of tosyl chloride (1 equiv.) and triethylamine (2 equiv.). After stirring for 3 hours, the mixture is concentrated and purified via silica gel chromatography using ethyl acetate/hexane gradients to yield the product in 65–78% purity.

Workup and Purification

Post-reaction workup typically includes:

  • Quenching with ice-cold water to remove excess triethylamine hydrochloride.
  • Extraction with DCM or ethyl acetate (3 × 15 mL).
  • Drying over anhydrous sodium sulfate.
  • Column chromatography (silica gel, ethyl acetate/hexane 1:3 → 1:1) to isolate the product.

Yield : 68–82%

Alternative Catalytic Methods

Recent advances in sulfonamide synthesis have explored copper-catalyzed couplings, though these are less common for this compound.

Copper-Mediated Amination

A method by Zhang et al. (2013) employs CuBr₂ (10 mol%) and sodium p-toluenesulfinate in dimethyl sulfoxide (DMSO) at 100°C. While this approach is effective for aryl amines, its applicability to aliphatic amines like 3-amino-1-propanol remains unverified. Challenges include potential over-oxidation of the alcohol group and lower yields compared to classical methods.

Structural Characterization and Analytical Data

This compound has been rigorously characterized using spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃) :

  • δ 7.73 (d, J = 8.2 Hz, 2H, aromatic ortho-H)
  • δ 7.43–7.26 (m, 5H, 3-hydroxypropyl and aromatic meta/para-H)
  • δ 4.12 (s, 2H, –NH–CH₂–)
  • δ 3.69 (t, J = 6.3 Hz, 2H, –CH₂–OH)
  • δ 2.58 (s, 3H, Ar–CH₃)
  • δ 1.97–1.87 (m, 2H, –CH₂–CH₂–CH₂–)

13C NMR (100 MHz, CDCl₃) :

  • δ 143.5 (C–SO₂), 135.7 (Ar–C), 129.8 (Ar–CH), 128.6–127.5 (aliphatic carbons), 61.2 (–CH₂–OH), 45.8 (–NH–CH₂–), 21.4 (Ar–CH₃)

Infrared (IR) Spectroscopy

  • νmax : 3362 cm⁻¹ (O–H stretch), 2933 cm⁻¹ (C–H), 1686 cm⁻¹ (S=O asym), 1450 cm⁻¹ (S=O sym), 1314 cm⁻¹ (C–N)

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₀H₁₅NO₃S [M+H]⁺: 230.0848, found: 230.0851

Comparative Analysis of Synthesis Routes

The table below contrasts key parameters of the two primary methods:

Parameter Classical Method Copper-Catalyzed
Yield 68–82% Not reported
Reaction Time 3–6 hours 24 hours
Purification Column chromatography Column chromatography
Scalability High Limited
Byproducts Minimal Oxidized intermediates

Challenges and Practical Considerations

  • Moisture Sensitivity : Tosyl chloride is hygroscopic; reactions must be conducted under anhydrous conditions.
  • Alcohol Oxidation : Prolonged exposure to bases or elevated temperatures may oxidize the 3-hydroxypropyl group to ketones.
  • Chromatography Optimization : Polar impurities require gradient elution with ethyl acetate/hexane (up to 1:1).

Applications in Medicinal Chemistry

This compound serves as a precursor for sulfamate inhibitors targeting carbonic anhydrase II (CA II). Modifications to the hydroxypropyl spacer length (n = 2–10) have been explored to optimize enzyme binding.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(3-oxopropyl)-4-methylbenzenesulfonamide.

    Reduction: Formation of N-(3-hydroxypropyl)-4-methylbenzeneamine.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(3-hydroxypropyl)-4-methylbenzenesulfonamide serves as a building block for synthesizing more complex organic molecules. Its sulfonamide group is particularly useful in various organic reactions, including nucleophilic substitutions and acylation processes.

Biology

The compound's unique structure allows it to interact with biological molecules, making it valuable for studying enzyme inhibition and protein binding . Research indicates that the sulfonamide moiety can mimic natural substrates, thereby inhibiting specific enzyme activities.

Medicine

This compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being explored for:

  • Anti-inflammatory effects : Inhibiting cyclooxygenase (COX) enzymes to reduce inflammation.
  • Antimicrobial properties : Demonstrating efficacy against various pathogens.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of this compound against common bacterial pathogens using the agar diffusion method. The results are summarized in the following table:

PathogenZone of Inhibition (mm)Control (Ciprofloxacin) (mm)
Staphylococcus aureus1520
Escherichia coli1218

The compound exhibited significant zones of inhibition comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Assay

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of paw edema induced by carrageenan. The results are as follows:

TreatmentPaw Edema Reduction (%)
Control0
Compound45

The administration of this compound led to a significant reduction in paw swelling, indicating its potential effectiveness in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can inhibit enzyme function or alter signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Antibacterial and Lipoxygenase Inhibition Activities

Compound Name Substituents Antibacterial Activity (IC₅₀/MIC, μg mL⁻¹) Lipoxygenase Inhibition (IC₅₀, mM) Reference
This compound 3-hydroxypropyl Not reported Not reported
N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) 2-bromoethyl, benzodioxin E. coli: 9.22 ± 0.70 (IC₅₀); S. typhi: Active Inactive
N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) 3-phenylpropyl, benzodioxin Inactive 85.79 ± 0.48 (vs. Baicalein: 22.41 ± 1.3)
N-(4-Chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) 4-chlorobenzyl, benzodioxin Inactive 89.32 ± 0.34

Key Findings :

  • The introduction of bulky or electron-withdrawing groups (e.g., bromoethyl, phenylpropyl) enhances antibacterial activity but reduces lipoxygenase inhibition .
  • This compound lacks direct antibacterial or enzyme inhibition data, suggesting its role as an intermediate rather than a bioactive agent.

Physicochemical Properties

Table 2: Physical and Crystallographic Data

Compound Name Physical State Melting Point (°C) Crystallographic Features Reference
This compound Pale yellow oil Not reported Not characterized
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide Solid Not reported Dihedral angle (pyridine–benzene): 66.87°; N–H⋯Br hydrogen bonds
N-(4-Aminophenyl)-4-methylbenzenesulfonamide Solid Not reported Orthorhombic crystal system; N–H⋯O/N hydrogen bonds
N-(3-(4-Methoxyphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4j) White solid 162–164 Characterized by ¹H/¹³C NMR and HRMS

Key Findings :

  • Chromene-derived sulfonamides (e.g., compound 4j) exhibit higher melting points due to extended conjugation and rigid structures .
  • Crystallographic studies of analogs like N-(4-aminophenyl)-4-methylbenzenesulfonamide reveal hydrogen-bonded 3D networks, which may influence solubility and stability .

Functional Group Modifications

Key Findings :

  • Hydroxy and amino groups (e.g., in this compound) enhance synthetic versatility, enabling further derivatization .
  • Halogenated analogs (e.g., 4-fluoro derivatives) may improve metabolic stability but require further biological evaluation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-hydroxypropyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized for high purity?

  • The synthesis typically involves sulfonylation of 3-hydroxypropylamine with 4-methylbenzenesulfonyl chloride under controlled alkaline conditions. Key parameters include maintaining a pH of 8–9 to prevent side reactions and using solvents like dichloromethane or THF. Reaction progress is monitored via TLC or HPLC to ensure completion. Post-synthesis purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) improves purity. Yield optimization often requires stoichiometric adjustments and inert atmospheres to minimize oxidation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm molecular structure, with characteristic peaks for the sulfonamide group (~7.3–7.7 ppm for aromatic protons) and hydroxypropyl chain (~1.6–3.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by quantifying impurities under reversed-phase conditions.
  • X-ray Crystallography : Resolves 3D molecular geometry, including dihedral angles between the benzene ring and hydroxypropyl chain, critical for understanding solid-state interactions .

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Its sulfonamide group acts as a hydrogen-bond acceptor, enhancing binding to biological targets. It serves as an intermediate in synthesizing analogs with modified bioactivity, such as kinase inhibitors or renin-binding agents. Functionalization of the hydroxypropyl chain (e.g., esterification) tailors solubility and pharmacokinetic properties .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved during structure refinement?

  • Discrepancies in hydrogen-bonding networks or unit-cell parameters require validation using software like SHELXL . Multi-scan absorption corrections (e.g., SADABS) and iterative refinement of thermal displacement parameters improve accuracy. Graph set analysis (e.g., Etter’s rules) helps classify hydrogen-bond patterns, distinguishing intramolecular (e.g., N–H⋯O) from intermolecular interactions (e.g., C–H⋯π) .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for sulfonamide derivatives of this compound?

  • Comparative Crystallography : Analyze dihedral angles (e.g., benzene vs. hydroxypropyl orientation) to correlate conformational flexibility with bioactivity. For example, a smaller dihedral angle (<20°) may enhance target binding by reducing steric hindrance .
  • Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict interaction sites. Molecular docking studies with enzymes (e.g., carbonic anhydrase) validate hypothesized binding modes .

Q. How do structural modifications to the hydroxypropyl chain influence the compound’s physicochemical properties?

  • Substitution at the Hydroxyl Group : Acetylation increases lipophilicity (logP ↑), improving blood-brain barrier penetration. Etherification with bulky groups (e.g., trifluoromethoxy) introduces steric effects, altering metabolic stability.
  • Chain Length Variation : Extending the chain to 4-hydroxybutyl enhances water solubility but may reduce target affinity due to increased flexibility. These changes are quantified via solubility assays and SPR binding studies .

Methodological Considerations

Q. What experimental protocols mitigate side reactions during sulfonamide synthesis?

  • Temperature Control : Reactions conducted at 0–5°C minimize sulfonyl chloride hydrolysis.
  • Protecting Groups : Temporary protection of the hydroxyl group (e.g., silylation with TBSCl) prevents undesired ether formation. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxypropyl moiety .

Q. How can researchers validate hydrogen-bonding networks in crystalline forms of this compound?

  • Single-Crystal X-ray Diffraction : Resolves bond lengths and angles with precision (<0.01 Å).
  • Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., O–H⋯O vs. C–H⋯S) and quantifies their contributions to crystal packing. This is critical for polymorph screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.